lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate
Description
Properties
CAS No. |
2680540-23-0 |
|---|---|
Molecular Formula |
C9H3F3LiNO2S |
Molecular Weight |
253.2 g/mol |
IUPAC Name |
lithium;6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate |
InChI |
InChI=1S/C9H4F3NO2S.Li/c10-9(11,12)4-1-2-5-6(3-4)16-7(13-5)8(14)15;/h1-3H,(H,14,15);/q;+1/p-1 |
InChI Key |
CGWNHLKSJKGSKR-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC2=C(C=C1C(F)(F)F)SC(=N2)C(=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol Derivatives
The most direct method involves cyclizing 2-amino-5-(trifluoromethyl)thiophenol with a carboxylic acid equivalent. While this approach is conceptually straightforward, the instability of 2-aminothiophenol derivatives necessitates protective group strategies. For example, in situ generation of the thiolate anion using LiOH in tetrahydrofuran (THF) enables cyclization with chloroformate esters at 0–5°C, yielding the benzothiazole ring.
Halogenative Cyclization
Trifluoromethylation Methodologies
Introducing the 6-(trifluoromethyl) group demands precision due to the electron-withdrawing nature of CF₃. Electrophilic trifluoromethylation using hypervalent iodine reagents emerges as the most reliable strategy.
Hypervalent Iodine Reagents
Reagents such as trifluoromethyl benziodoxolone (1 ) and its methyl-substituted analogue (2 ) enable regioselective CF₃ transfer. As detailed in, these λ³-iodanes are synthesized via ligand exchange on iodobenzene derivatives:
-
Oxidation : 2-Iodobenzoic acid is oxidized with NaIO₄ or trichlorocyanuric acid (TCICA) to form iodoxy intermediates.
-
Ligand Exchange : Sequential substitution of hydroxyl groups with acetate, methoxy, or fluoride ligands prepares the iodine(III) center for CF₃ transfer.
-
Trifluoromethylation : Treatment with TMSCF₃ (Ruppert–Prakash reagent) in the presence of KF yields the final iodane reagent, which transfers CF₃ to aromatic substrates at room temperature.
Table 1: Comparative Performance of Trifluoromethylation Reagents
| Reagent | Yield (%) | Reaction Time (h) | Solvent |
|---|---|---|---|
| 1 (benziodoxolone) | 72 | 2 | CH₂Cl₂ |
| 2 (methyl analogue) | 68 | 1.5 | THF |
Carboxylate Functionalization at Position 2
The 2-carboxylate group is introduced via lithiation-carboxylation, a method validated in for analogous heterocycles.
Directed Lithiation
Carboxylation and Salt Formation
Table 2: Optimization of Carboxylation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −78°C | Prevents side reactions |
| n-BuLi Equiv | 1.1 | Minimizes over-lithiation |
| CO₂ Pressure | 1 atm | Ensures complete quenching |
Challenges and Mitigation Strategies
Stability of Intermediates
The lithium carboxylate intermediate is highly moisture-sensitive. Patent recommends:
Regioselectivity in Trifluoromethylation
Hypervalent iodine reagents favor electrophilic attack at positions para to electron-withdrawing groups. Computational studies in attribute this to the CF₃ group’s +I effect, which directs substitution to the 6-position on the benzothiazole.
Scalability and Industrial Adaptations
Scientific Research Applications
Medicinal Chemistry Applications
Lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate exhibits promising pharmacological properties. Benzothiazole derivatives are known for their diverse biological activities, including:
- Anticancer Activity : Compounds containing the benzothiazole moiety have demonstrated efficacy against various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in breast cancer models .
- Antimicrobial Properties : Research indicates that benzothiazole derivatives possess antibacterial and antifungal activities. Studies have shown that lithium benzothiazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
- Neuroprotective Effects : Some benzothiazole derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's. They are thought to interact with amyloid plaques, which are characteristic of Alzheimer's pathology .
Synthesis and Chemical Reactions
This compound serves as a versatile reagent in organic synthesis:
- Electrophilic Trifluoromethylation : The compound can be utilized in trifluoromethylation reactions, enhancing the fluorinated character of organic molecules. This reaction is facilitated by hypervalent iodine reagents, which can introduce trifluoromethyl groups into various substrates .
- Condensation Reactions : It has been successfully employed in condensation reactions to synthesize other benzothiazole derivatives, showcasing its utility in creating complex molecular architectures .
Material Science Applications
In addition to its biological applications, this compound finds use in materials science:
- Fluorescent Materials : The compound's unique structure allows it to be used in the development of fluorescent materials, which are essential for imaging and sensing applications .
- Electroluminescent Devices : Research indicates potential applications in electroluminescent devices due to its photophysical properties, making it suitable for advanced electronic applications .
Case Studies and Research Findings
Several studies illustrate the effectiveness of this compound:
Mechanism of Action
The mechanism by which lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. Additionally, the benzothiazole ring can participate in π-π stacking interactions, further influencing its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on the Benzothiazole Core
- 6-(Trifluoromethyl) vs. For example, in calcium channel blockers like diltiazem analogs, trifluoromethyl substitution improves potency and duration of action .
- Carboxylate Counterion Variations :
Replacing lithium with sodium or potassium in the carboxylate group may alter solubility and bioavailability. Lithium salts are less common but may offer unique coordination properties in crystal structures or catalytic systems .
Comparison with Other Trifluoromethyl-Substituted Heterocycles
- Benzazepinones (e.g., Diltiazem Derivatives): The (3R-cis)-1-benzazepin-2-one derivative in shares a trifluoromethyl group but lacks the benzothiazole core. Its antihypertensive activity is attributed to calcium channel blockade, suggesting that the benzothiazole analog may target similar ion channels but with distinct pharmacokinetics due to differences in ring strain and electronic properties .
- Pyridine/Trifluoromethyl Hybrids (Patent Examples) :
Compounds like 4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]aniline (–8) highlight the prevalence of trifluoromethyl groups in enhancing binding to hydrophobic targets. However, the benzothiazole-carboxylate system offers a more rigid scaffold compared to flexible pyridine-aniline hybrids .
Pharmacological Activity
Key Observations :
- The benzothiazole-carboxylate’s trifluoromethyl group may mimic the hydrophobic interactions seen in benzazepinones, but its rigid structure could limit off-target effects compared to flexible hybrids.
- Lithium’s small ionic radius may enhance crystallinity, as seen in SHELX-refined small-molecule structures .
Biological Activity
Lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate is a compound of increasing interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, particularly in the context of neurological disorders.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 253.2 g/mol. The compound features a benzothiazole ring system, which contributes to its biological properties, and a trifluoromethyl group that enhances lipophilicity and membrane permeability. This structural configuration allows for interactions with various biological targets, influencing cellular signaling pathways.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter signaling pathways. The lithium ion present in the compound has been shown to modulate the activity of critical enzymes and receptors involved in neurotransmission.
Key Mechanisms:
- Neurotransmitter Modulation : Lithium ions can influence the release and reuptake of neurotransmitters such as serotonin and norepinephrine, potentially contributing to mood stabilization.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which has implications for treating disorders characterized by dysregulated metabolism.
- Cell Membrane Interaction : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating interactions with intracellular proteins and enzymes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. For example:
- Anticancer Activity : Preliminary screening against cancer cell lines has indicated that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Effects : Similar compounds have shown antibacterial activity by inhibiting essential bacterial enzymes, suggesting a potential role in treating infections.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- A study investigating its effects on neurodegenerative diseases found that the compound could reduce amyloid plaque formation in models of Alzheimer's disease, indicating its potential as a neuroprotective agent .
- Another study reported that derivatives of benzothiazole compounds exhibited promising results in inhibiting Trypanosoma cruzi, the causative agent of Chagas disease, further supporting its role in infectious disease treatment .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate with high purity?
- Methodological Approach : Begin with the benzothiazole core synthesis via cyclization of 2-aminothiophenol derivatives with trifluoromethyl-substituted carboxylic acids. Lithium carboxylate formation can be achieved by reacting the free acid with lithium hydroxide in anhydrous THF under nitrogen. Purification via recrystallization (e.g., using acetonitrile/water mixtures) or reverse-phase chromatography (C18 columns) ensures high purity, as demonstrated in analogous lithium carboxylate syntheses .
- Critical Considerations : Monitor reaction pH to avoid hydrolysis of the trifluoromethyl group. Use lithium salts (e.g., lithium chloride) as stabilizing agents during carboxylation to minimize side reactions .
Q. How can the substitution reactivity of the benzothiazole ring be exploited for functionalization?
- Methodological Approach : The 6-(trifluoromethyl) group acts as an electron-withdrawing substituent, directing nucleophilic attacks to the 4- and 7-positions of the benzothiazole ring. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (e.g., with amines or thiols) under conditions optimized for electron-deficient heterocycles. Reference protocols for similar compounds suggest using tris(dibenzylideneacetone)dipalladium (Pd₂dba₃) and xantphos as catalysts in DMF at 80–100°C .
- Validation : Confirm regioselectivity via LCMS (e.g., m/z 757 [M+H]+ as in ) and ¹⁹F NMR to track trifluoromethyl stability .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Approach :
- LCMS/HPLC : Use reverse-phase columns (e.g., YMC-Actus Triart C18) with acetonitrile/water gradients (0.1% formic acid) for purity assessment. Retention times (~1.2–1.3 minutes) and mass spectra (e.g., m/z 817.3 [M+H]+) align with structurally related lithium carboxylates .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve potential crystal packing challenges, such as trifluoromethyl disorder. Hydrogen-bonding patterns (e.g., C–H···O interactions) can be analyzed using graph-set notation to confirm stability .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Approach : Perform density functional theory (DFT) calculations to map electron density distribution on the benzothiazole ring. Compare activation energies for coupling reactions (e.g., Buchwald-Hartwig amination) with and without the trifluoromethyl substituent. Experimental validation can involve kinetic studies using in-situ IR or ¹⁹F NMR to monitor reaction progress .
- Case Study : In analogous imidazo-thiazole derivatives, trifluoromethyl groups reduce electron density at the 2-position, favoring oxidative addition in palladium-catalyzed reactions .
Q. What challenges arise in crystallographic analysis of lithium carboxylates, and how can they be mitigated?
- Methodological Approach : Lithium ions often exhibit low electron density, complicating X-ray diffraction. Use high-resolution data (Cu-Kα radiation, <1 Å resolution) and restraints for Li–O bond distances during SHELXL refinement. For disordered trifluoromethyl groups, apply split-atom models or isotropic thermal parameter constraints .
- Example : In spirocyclic lithium carboxylates, partial occupancy models resolved CF₃ disorder, achieving R-factors <5% .
Q. Can this compound act as a ligand for transition-metal catalysts in asymmetric synthesis?
- Methodological Approach : Screen coordination behavior with metals (e.g., Pd, Cu) using UV-Vis titration and cyclic voltammetry. Test catalytic efficiency in asymmetric allylic alkylation or Heck reactions. Compare enantioselectivity with non-fluorinated analogs to assess trifluoromethyl effects .
- Data Interpretation : In related benzothiazole-carboxylate ligands, trifluoromethyl groups enhanced steric bulk but reduced electron donation, altering catalytic activity .
Q. How does the lithium counterion affect solubility and reactivity in non-polar solvents?
- Methodological Approach : Compare solubility in THF, DMF, and toluene using gravimetric analysis. Conduct kinetic studies of carboxylate nucleophilicity (e.g., SNAr reactions) with lithium vs. sodium/potassium counterions. Lithium’s smaller ionic radius increases solubility in aprotic solvents but may reduce stability in protic media .
- Evidence : Lithium formate in DMF improved reaction yields by 20% compared to sodium analogs in spirocyclic syntheses .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activity of benzothiazole carboxylates: How to reconcile conflicting data?
- Resolution Strategy :
Purity Verification : Re-evaluate conflicting studies using orthogonal purity methods (e.g., HPLC, elemental analysis). Impurities from incomplete carboxylation (e.g., residual acid) may skew bioactivity .
Assay Conditions : Control for solvent effects (e.g., DMSO concentration in cell-based assays) and confirm target engagement via SPR or ITC .
- Example : In N-substituted benzothiazole carboxamides, batch-to-batch variability in lithium content altered IC₅₀ values by up to 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
